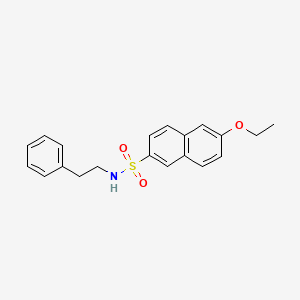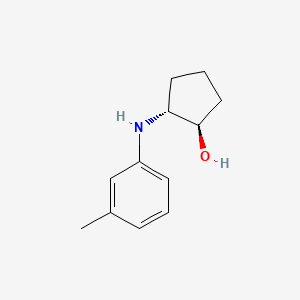![molecular formula C14H15N5O B13368700 5',6'-Dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13368700.png)
5',6'-Dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex heterocyclic compound It features a spiro connection between a cyclohexane ring and a tetraazolo[1,5-a][1,4]benzodiazepine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable diketone.
Spirocyclization: The spiro connection is formed by reacting the benzodiazepine intermediate with a cyclohexanone derivative under acidic or basic conditions.
Introduction of the Tetraazolo Group: The tetraazolo group is introduced via a cyclization reaction involving azide and alkyne precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to scale up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with GABA receptors in the brain, leading to sedative or anxiolytic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1’-cyclohexane)
- 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine
Uniqueness
5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is unique due to its spiro connection and the presence of both benzodiazepine and tetraazolo moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15N5O |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C14H15N5O/c20-12-10-6-2-3-7-11(10)19-13(16-17-18-19)14(15-12)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,15,20) |
Clave InChI |
ZQVSNWXLDJHCPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3=NN=NN3C4=CC=CC=C4C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368621.png)
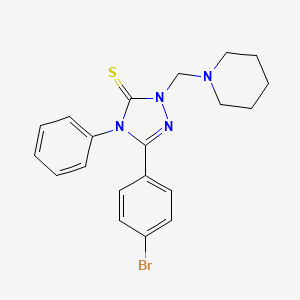
![2-(2,4-dimethoxybenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13368628.png)
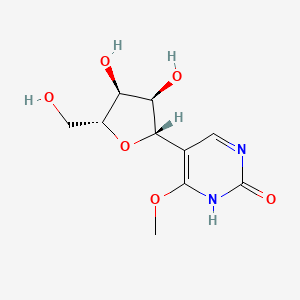
![3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368633.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13368640.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368652.png)
![3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
![6-(4-Tert-butylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368664.png)
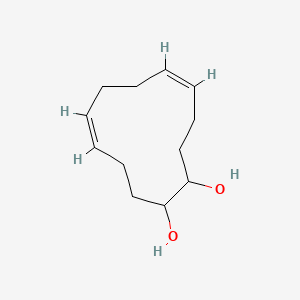
![N-(1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13368672.png)
